molecular formula C17H16N4O3S3 B6551787 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1008108-54-0

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B6551787
CAS No.: 1008108-54-0
M. Wt: 420.5 g/mol
InChI Key: MSFAIKQYDOWUCP-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with an amino group at position 4, a thiophene-2-sulfonyl moiety at position 5, and a sulfanyl-acetamide group at position 2 linked to an N-(2-methylphenyl) substituent.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S3/c1-11-5-2-3-6-12(11)20-14(22)10-26-17-19-9-13(16(18)21-17)27(23,24)15-7-4-8-25-15/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFAIKQYDOWUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core heterocycles, substituents, and biological activities.

Structural Analogues with Triazole Cores

  • 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide (AS111) Core: 1,2,4-Triazole (vs. pyrimidine in the target compound). Substituents: Pyridinyl at position 5; 3-methylphenyl acetamide. Activity: Exhibits 1.28× higher anti-inflammatory activity than diclofenac in rat models. Toxicity: LD₅₀ = 1000 mg/kg (Class 4 toxicity), indicating low acute toxicity . Key Difference: The triazole core may offer better metabolic stability, but the pyrimidine core in the target compound could provide distinct electronic properties for target binding.
  • N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides (KA3, KA4, KA7) Core: 1,2,4-Triazole with pyridinyl and carbamoyl substituents. Activity: Demonstrated antimicrobial (MIC: 12.5–25 µg/mL against E. coli and S. aureus) and antioxidant activities. Electron-withdrawing groups on the phenyl ring enhance efficacy .

Analogues with Oxadiazole Cores

  • N-(2-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamide (8e) Core: 1,3,4-Oxadiazole (vs. pyrimidine). Substituents: Indole-methyl group; 2-methylphenyl acetamide. Key Difference: Oxadiazoles are less electron-deficient than pyrimidines, which may reduce interactions with enzymes requiring π-π stacking.

Pyrimidine-Based Analogues

  • N-(2-Chlorophenyl)-2-[[5-(4-Methylphenyl)Sulfonyl-6-Oxo-1H-Pyrimidin-2-yl]Sulfanyl]Acetamide Core: Pyrimidine with a sulfonyl group at position 3. Substituents: 4-Methylphenyl-sulfonyl; 2-chlorophenyl acetamide. Activity: Not explicitly reported, but sulfonyl groups are associated with enhanced enzyme inhibition (e.g., cyclooxygenase) . Comparison: The target compound’s thiophene-sulfonyl group may offer better steric compatibility with hydrophobic enzyme pockets compared to aryl-sulfonyl substituents.

Thiophene-Containing Analogues

  • 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide Core: 1,2,4-Triazole with thiophene at position 4. Comparison: The target compound’s thiophene-sulfonyl group likely increases electrophilicity compared to simple thiophene substituents, altering target specificity.

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Toxicity (LD₅₀)
Target Compound Pyrimidine Thiophene-2-sulfonyl, 2-methylphenyl Hypothesized antimicrobial Not reported
AS111 1,2,4-Triazole Pyridinyl, 3-methylphenyl Anti-inflammatory 1000 mg/kg
KA3 1,2,4-Triazole Pyridinyl, carbamoyl Antimicrobial (MIC: 12.5 µg/mL) Not reported
8e 1,3,4-Oxadiazole Indole-methyl, 2-methylphenyl LOX inhibition Not reported
N-(2-Chlorophenyl)-... Pyrimidine 4-Methylphenyl-sulfonyl Enzyme inhibition Not reported

Key Research Findings and Implications

  • Anti-Inflammatory Potential: Triazole derivatives like AS111 demonstrate that electron-withdrawing substituents enhance activity. The target compound’s thiophene-sulfonyl group may similarly improve binding to inflammatory mediators .
  • Antimicrobial Activity : Triazole and oxadiazole derivatives with sulfanyl-acetamide moieties show MIC values as low as 12.5 µg/mL. The target compound’s pyrimidine core and sulfonyl group could further optimize bacterial membrane penetration .
  • Toxicity Profile : Low toxicity (Class 4) in triazole derivatives suggests that the target compound’s structural similarity may translate to favorable safety, though direct testing is needed .

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